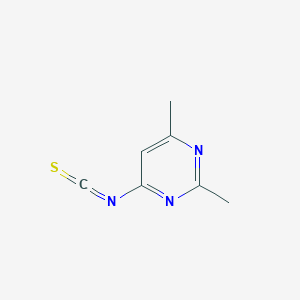

4-Isothiocyanato-2,6-dimethylpyrimidine

説明

Structure

3D Structure

特性

CAS番号 |

928714-57-2 |

|---|---|

分子式 |

C7H7N3S |

分子量 |

165.22 g/mol |

IUPAC名 |

4-isothiocyanato-2,6-dimethylpyrimidine |

InChI |

InChI=1S/C7H7N3S/c1-5-3-7(8-4-11)10-6(2)9-5/h3H,1-2H3 |

InChIキー |

HRBDAZQLIITXPD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)C)N=C=S |

正規SMILES |

CC1=CC(=NC(=N1)C)N=C=S |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry for 4 Isothiocyanato 2,6 Dimethylpyrimidine

Strategic Approaches for the Construction of the 2,6-Dimethylpyrimidine Core

The foundational step in synthesizing the target compound is the creation of the 2,6-dimethylpyrimidine skeleton. This is typically achieved through the synthesis of versatile pyrimidine (B1678525) intermediates that can be further modified.

Synthesis of Key Pyrimidine Intermediates (e.g., 2-amino-4,6-dimethylpyrimidine)

A primary and widely utilized intermediate is 2-amino-4,6-dimethylpyrimidine (B23340). guidechem.com Its synthesis is most commonly accomplished through the condensation reaction of a β-dicarbonyl compound, specifically acetylacetone (B45752), with a guanidine (B92328) salt. guidechem.comgoogle.com

This reaction, which aligns with classical pyrimidine ring formation pathways, involves reacting guanidine salts like guanidine hydrochloride or guanidine nitrate (B79036) with acetylacetone in an alkaline aqueous or alcoholic medium, often at elevated temperatures. guidechem.comgoogle.comsemanticscholar.org The use of a base, such as sodium carbonate or potassium carbonate, is crucial for the reaction to proceed. google.comchemicalbook.compatsnap.com Research has demonstrated that this condensation can be efficiently carried out under various conditions, including sonication, to achieve good yields. chemicalbook.com

| Reactants | Base | Solvent | Conditions | Yield | Reference(s) |

| Guanidine hydrochloride, Acetylacetone | Sodium Carbonate | Water | 60°C, 30 min, Sonication | 75% | chemicalbook.com |

| Guanidine hydrochloride, Acetylacetone | Sodium Carbonate | Water | Heated to 95-100°C for 2 hours | Substantial | google.com |

| Guanidine nitrate, Acetylacetone | Sodium Carbonate | Water | Heated to 50-55°C for 6 hours | Substantial | google.com |

| Guanidine hydrochloride, Acetylacetone | Potassium Carbonate | Water | Constant temperature bath | Not specified | patsnap.com |

Another key precursor is 4-chloro-2,6-dimethylpyrimidine (B189592). This intermediate can be synthesized from materials like ethyl acetoacetate (B1235776) and acetamidine (B91507) hydrochloride. google.com The process involves reacting these starting materials in methanol (B129727) with a base such as potassium hydroxide (B78521), followed by further steps to yield the chlorinated pyrimidine. google.com The availability of such chloro-substituted pyrimidines is vital as the chlorine atom serves as a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce other functionalities. thieme.de

Role of Substituted Pyrimidine Precursors in Divergent Synthesis

Substituted pyrimidine precursors, such as the aforementioned 2-amino and 4-chloro derivatives, are instrumental in divergent synthesis strategies. The functional groups on the pyrimidine ring dictate the subsequent chemical pathways. For instance, the amino group of 2-amino-4,6-dimethylpyrimidine is the key site for the eventual formation of the isothiocyanate group.

Conversely, 4-chloro-2,6-dimethylpyrimidine allows for the introduction of various nucleophiles at the C4 position. This versatility enables the synthesis of a wide array of pyrimidine derivatives, showcasing the importance of these precursors as platforms for creating diverse molecular architectures. thieme.de Similarly, 4,6-dichloropyrimidines can be synthesized and used to create 5-substituted derivatives, further expanding the range of accessible compounds. googleapis.com The starting 4,6-dimethylpyrimidine-2-thiol (B7761162), synthesized from acetylacetone and thiourea (B124793), also serves as a precursor for a variety of S-substituted derivatives. researchgate.net

Introduction of the Isothiocyanate Functionality

With the 2,6-dimethylpyrimidine core constructed, specifically as 4-amino-2,6-dimethylpyrimidine (B18327) (a tautomeric form of the amine that allows for the necessary reactivity), the next critical phase is the introduction of the isothiocyanate (–N=C=S) group. Several methods exist for this transformation, primarily revolving around the reaction of the primary amino group with a thiocarbonyl source.

Desulfurization Reactions from Dithiocarbamate (B8719985) Salts

A common and effective method for synthesizing isothiocyanates involves the formation of a dithiocarbamate salt intermediate, which is then decomposed via desulfurization. nih.govnih.govthieme-connect.com This two-step process begins with the reaction of the primary amine (4-amino-2,6-dimethylpyrimidine) with carbon disulfide in the presence of a base like triethylamine (B128534) to form the corresponding dithiocarbamate salt in situ. acs.org

This intermediate is then treated with a desulfurizing agent to eliminate sulfur and form the isothiocyanate. nih.gov A variety of reagents can effect this transformation, including:

Tosyl Chloride: A facile method uses tosyl chloride to mediate the decomposition of the in-situ generated dithiocarbamate salt. acs.orgorganic-chemistry.orgwikipedia.org

Iodine: In a biphasic system of water and ethyl acetate (B1210297) with sodium bicarbonate, molecular iodine serves as a non-toxic and inexpensive desulfurization agent. cbijournal.com

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent, catalyzed by DMAP or DABCO, offers a clean workup as the by-products are volatile. cbijournal.com

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): This modern reagent has been used for the one-pot, two-step synthesis of various isothiocyanates with good to excellent yields, often under microwave irradiation. nih.govresearchgate.net

| Desulfurization Reagent | Key Features | Reference(s) |

| Tosyl Chloride | Facile, general protocol for alkyl and aryl amines. | acs.orgorganic-chemistry.org |

| Iodine | Non-toxic, inexpensive, biphasic system for easy workup. | cbijournal.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Volatile by-products, clean workup. | cbijournal.com |

| DMT/NMM/TsO⁻ | High yields, applicable to microwave-assisted synthesis. | nih.govresearchgate.net |

Methods Utilizing Thiophosgene (B130339) and Its Equivalents

Historically, the reaction of primary amines with thiophosgene (CSCl₂) has been a direct and standard method for preparing isothiocyanates. nih.govmoltuslab.com Thiophosgene is a highly reactive electrophile with two reactive C-Cl bonds, allowing for its use in diverse organic syntheses to create isothiocyanates and other sulfur-containing heterocycles. moltuslab.com

However, the high toxicity of thiophosgene has prompted the development of less hazardous alternatives or "thiophosgene equivalents". acs.orgchemrxiv.org These reagents aim to replicate the reactivity of thiophosgene while mitigating its risks. Examples include thiocarbonyldiimidazole and di-2-pyridyl thiocarbonate. chemrxiv.org Another approach involves using phenyl chlorothionoformate in the presence of a solid base like sodium hydroxide, which can be performed as a one-pot or two-step process. organic-chemistry.org

Alternative Reagents and Optimized Reaction Conditions for Isothiocyanate Formation

Beyond the classical methods, research has focused on developing novel reagents and optimizing reaction conditions to improve yields, simplify procedures, and enhance environmental friendliness. cbijournal.com

Elemental sulfur has emerged as a reagent for isothiocyanate synthesis, particularly in the sulfuration of isocyanides to directly yield the target functional group. mdpi.com Other innovative methods include:

Propane Phosphonic Acid Anhydride (T3P®): This acts as an efficient desulfurating agent for dithiocarbamates generated in a one-pot reaction from amines and carbon disulfide. organic-chemistry.org

Trifluoromethanesulfonyl chloride/triphenylphosphine/sodium iodide: This combination can convert primary amines into isothiocyanates with good functional group compatibility. organic-chemistry.org

Electrochemical Methods: A practical, mild, and high-yielding electrochemical approach has been developed for preparing isothiocyanates from amines and carbon disulfide without toxic reagents. organic-chemistry.org

These alternative methods provide a broader toolbox for chemists, allowing for the selection of the most appropriate conditions based on substrate compatibility, desired scale, and available equipment. The synthesis of isothiocyanates from primary amines can also be achieved without thiocarbonyl transfer reagents or carbon disulfide, for instance, through the copper-catalyzed reaction using the Langlois reagent (F₃CSO₂Na). chemrxiv.org

Advanced Synthetic Protocols and Efficiency Considerations for 4-Isothiocyanato-2,6-dimethylpyrimidine

The synthesis of complex heterocyclic molecules such as this compound has benefited significantly from modern synthetic methodologies aimed at improving efficiency, reducing reaction times, and promoting greener chemical processes. Advanced protocols, including microwave-assisted synthesis, one-pot and multi-component reactions, and novel catalytic systems, represent the forefront of efforts to streamline the preparation of this and related compounds.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including pyrimidines and their derivatives. ijamtes.orgresearchgate.netrsc.org

While a specific microwave-assisted synthesis for this compound is not extensively detailed in the literature, the general principles are applicable. The conversion of a precursor amine, 4-amino-2,6-dimethylpyrimidine, to the corresponding isothiocyanate using a thiocarbonyl transfer reagent is a prime candidate for microwave acceleration. For instance, the reaction of amines with reagents like Lawesson's reagent or carbon disulfide can be significantly expedited. tandfonline.com Research on the synthesis of fused pyrimidines from isothiocyanate precursors has demonstrated the advantages of microwave irradiation, achieving high yields in significantly shorter timeframes. orientjchem.org Similarly, the synthesis of various pyrimidine derivatives, such as 2-amino-4,6-diarylpyrimidines and tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, has been efficiently accomplished using microwave heating, often in minutes rather than hours. rsc.orgnih.gov

The table below, compiled from studies on related heterocyclic systems, illustrates the typical improvements observed when switching from conventional heating to microwave irradiation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

| Product Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

|---|---|---|---|---|---|

| Pyrimidine Derivatives | 4-6 h | 62-69% | 8-12 min | 73-78% | researchgate.net |

| Phenyl Dihydrotriazines | ~22 h | Comparable | 35 min | Comparable | nih.gov |

One-Pot and Multi-Component Reaction Strategies

One-pot syntheses and multi-component reactions (MCRs) are highly valued in modern organic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.org These strategies avoid the lengthy separation and purification of intermediate compounds, reducing solvent waste and saving time. nih.gov

The synthesis of the pyrimidine core itself is often amenable to MCRs, such as the well-known Biginelli reaction, which combines an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. beilstein-journals.orgnih.gov A hypothetical MCR for a precursor to the target molecule could involve the condensation of acetylacetone, an appropriate amidine, and another functional component under catalytic conditions.

More directly, one-pot procedures are highly applicable for the conversion of primary amines to isothiocyanates. A general and facile one-pot protocol has been developed for preparing a wide range of isothiocyanates from their corresponding amines under aqueous conditions. nih.gov This process typically involves the in situ generation of a dithiocarbamate salt by reacting the amine with carbon disulfide, followed by desulfurization to yield the isothiocyanate product. nih.govmdpi.com Applying this to 4-amino-2,6-dimethylpyrimidine would offer a streamlined route to the final product.

Table 2: Illustrative One-Pot Pathway for Isothiocyanate Synthesis

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Amino-2,6-dimethylpyrimidine, Carbon Disulfide (CS₂) | Base (e.g., DABCO, Et₃N) | In situ dithiocarbamate salt |

This one-pot approach works well for a variety of pyridyl and aryl amines, with the choice of base being crucial for the initial formation of the dithiocarbamate salt. mdpi.com

Catalytic Methodologies in Isothiocyanate and Pyrimidine Synthesis

Catalysis is fundamental to modern synthesis, offering pathways to products with higher selectivity, under milder conditions, and with greater efficiency. Both the formation of the core pyrimidine ring and the introduction of the isothiocyanate group can be achieved using advanced catalytic methods.

Catalysis in Pyrimidine Synthesis: The construction of the pyrimidine scaffold can be facilitated by various catalysts. Iron-catalyzed methods have been developed for the modular synthesis of pyrimidines from ketones and amidines, proceeding with broad functional group tolerance. acs.org More recently, the use of magnetically recoverable nanocatalysts has gained attention for pyrimidine synthesis due to their high activity and ease of separation and reuse. nih.gov For example, bone char modified with chlorosulfonic acid has been employed as a reusable and eco-friendly solid acid biocatalyst for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov

Catalysis in Isothiocyanate Synthesis: The conversion of amines to isothiocyanates is traditionally achieved using toxic reagents like thiophosgene. tandfonline.comrsc.org Modern catalytic methods provide safer and more sustainable alternatives. An amine-catalyzed reaction using elemental sulfur to convert isocyanides to isothiocyanates has been reported, demonstrating a more sustainable approach. rsc.orgnih.gov Other catalytic systems for this transformation include:

Visible-light photocatalysis: This mild and efficient approach uses visible light to catalyze the reaction between a primary amine and carbon disulfide. acs.org

Metal Catalysis: Selenium, tellurium, molybdenum, and rhodium-based catalysts have been shown to effectively promote isothiocyanate formation, often at room temperature. tandfonline.comnih.gov

The table below summarizes various catalytic systems relevant to the synthesis of pyrimidines and isothiocyanates.

Table 3: Selected Catalytic Methodologies for Pyrimidine and Isothiocyanate Synthesis

| Reaction Type | Catalyst System | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Pyrimidine Synthesis | Iron(II) complex | Ketones, Aldehydes, Amidines | Operationally simple, Recyclable catalyst | acs.org |

| Pyrimidine Synthesis | Magnetic Nanocatalysts (e.g., Fe₃O₄-based) | Aldehydes, Barbituric Acid, Malononitrile | Eco-friendly, Reusable catalyst, High efficiency | acs.org |

| Isothiocyanate Synthesis | Amine bases (e.g., DBU) with elemental sulfur | Isocyanides | Avoids toxic reagents (thiophosgene, CS₂), Sustainable | rsc.orgnih.gov |

| Isothiocyanate Synthesis | Visible-light photocatalyst | Primary Amines, Carbon Disulfide | Mild conditions, Broad applicability | acs.org |

Chemical Reactivity and Mechanistic Investigations of 4 Isothiocyanato 2,6 Dimethylpyrimidine

Nucleophilic Reactions Involving the Isothiocyanate Group

The isothiocyanate functional group is characterized by a highly electrophilic carbon atom, making it a prime target for attack by various nucleophiles. This reactivity is the basis for its most common and synthetically useful transformations.

Addition Reactions with Amines and Thiols for Thiourea (B124793) and Thiocarbamate Formation

The addition of nucleophiles to the central carbon of the isothiocyanate group is a facile and widely exploited reaction. The reaction with primary and secondary amines proceeds readily to form N,N'-disubstituted or trisubstituted thiourea derivatives, respectively. This reaction is typically high-yielding and can often be carried out at room temperature in solvents like dichloromethane (B109758) or ethanol. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom of the original isothiocyanate group.

Similarly, thiols can add to the isothiocyanate group, although the reaction may require different conditions compared to amines. This addition results in the formation of dithiocarbamates, which are analogues of thiocarbamates.

While specific studies detailing the reactions of 4-isothiocyanato-2,6-dimethylpyrimidine with a broad range of amines and thiols are not extensively documented, its behavior is expected to align with the well-established reactivity of other aryl and heteroaryl isothiocyanates.

Table 1: General Formation of Thioureas from Isothiocyanates and Amines This table illustrates the general reaction, as specific examples for this compound are not detailed in the provided search results.

| Isothiocyanate Reactant | Amine Nucleophile | Solvent | Conditions | Product Type |

| Phenyl isothiocyanate | Various primary amines | Dichloromethane | Room Temp | N-phenyl-N'-alkyl/aryl thiourea |

| Benzyl (B1604629) isothiocyanate | Various secondary amines | Dichloromethane | Room Temp | N-benzyl-N',N'-dialkyl/diaryl thiourea |

| Allyl isothiocyanate | Aniline derivatives | Ethanol | Reflux | N-allyl-N'-aryl thiourea youtube.com |

Cycloaddition Reactions (e.g., [3+2] Annulation)

Isothiocyanates can participate as a 2π-electron component (dienophile or dipolarophile) in cycloaddition reactions. A notable example is the [3+2] annulation, where the C=S bond of the isothiocyanate reacts with a 1,3-dipole. These reactions provide access to five-membered heterocyclic systems. Various 1,3-dipoles, such as azomethine ylides and diazo compounds, can be employed.

For instance, asymmetric [3+2] cycloaddition reactions between 4-isothiocyanato pyrazolones and alkynyl ketones have been successfully carried out using organocatalysts, yielding optically active spiro[pyrroline–pyrazolones]. This demonstrates the utility of heterocyclic isothiocyanates in constructing complex molecular architectures. Lewis acids like AlCl₃ can also promote [3+2] annulations between isothiocyanates and activated cyclopropanes to stereoselectively form substituted 2-iminodihydrothiophenes.

Although specific [3+2] cycloaddition studies involving this compound as the dipolarophile are not explicitly detailed, its C=S bond is expected to be susceptible to such reactions under appropriate conditions with suitable 1,3-dipoles.

Reactivity with Other Nucleophiles and Electrophiles

The isothiocyanate group exhibits dual reactivity. The central carbon atom is highly electrophilic and reacts with a wide array of carbon and heteroatom nucleophiles. The sulfur atom, bearing lone pairs of electrons, can act as a nucleophilic center, particularly in reactions with strong electrophiles.

Cysteine sulfenic acids, for example, are known to possess both nucleophilic and electrophilic properties. While heteroatom-based nucleophiles like amines and thiols form reversible adducts with sulfenic acids, carbon-based nucleophiles can form more stable C-S bonds. This highlights the general principle that the sulfur atom in sulfur-containing functional groups can exhibit nucleophilicity.

Transformations Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring in this compound is an electron-deficient heterocycle. This inherent electronic nature significantly influences its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution and rearrangement reactions, particularly under specific conditions.

Electrophilic Aromatic Substitution Patterns on the Pyrimidine Core

Electrophilic aromatic substitution (SₑAr) on the pyrimidine ring is generally difficult. researchgate.net The ring nitrogens are electron-withdrawing, which deactivates the ring towards attack by electrophiles, a reactivity pattern also seen in pyridine (B92270). wikipedia.org For substitution to occur, the pyrimidine ring typically requires the presence of strong electron-donating groups (activating groups) such as amino (-NH₂) or hydroxyl (-OH) groups. researchgate.net When such activation is present, electrophilic attack is directed to the C-5 position, which is meta to both ring nitrogens and thus the least deactivated position.

In this compound, the two methyl groups at C-2 and C-6 are weakly activating substituents. However, the isothiocyanate group at C-4 is expected to be electron-withdrawing and thus deactivating. The net effect is a pyrimidine ring that remains significantly deactivated towards electrophilic substitution. Therefore, forcing conditions would likely be required to introduce an electrophile at the C-5 position, and the reaction would be expected to be slow and potentially low-yielding.

Recyclization and Rearrangement Reactions (e.g., Dimroth Rearrangement, SN(ANRORC) mechanisms)

Dimroth Rearrangement

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for pyrimidine derivatives. wikipedia.orgacs.org The classical rearrangement involves the transposition of an exocyclic nitrogen (or other heteroatom) with an endocyclic ring nitrogen. wikipedia.org This process typically occurs in derivatives containing an amino or imino group adjacent to a ring nitrogen, such as in 1-alkyl-2-iminopyrimidines. wikipedia.org The mechanism generally proceeds through a ring-opening step initiated by nucleophilic attack (often by hydroxide (B78521) or water), followed by rotation and subsequent ring-closure to form a more thermodynamically stable isomer. wikipedia.orgresearchgate.net

For this compound, a Dimroth-type rearrangement is not directly applicable. However, derivatives formed from it could undergo this transformation. For example, reaction of the isothiocyanate with a hydrazine (B178648) derivative could lead to a thiosemicarbazide, which upon cyclization might form a fused triazolopyrimidine system. Such systems are known to undergo Dimroth rearrangements, transforming from a wikipedia.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-c]pyrimidine to a more stable wikipedia.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-c]pyrimidine isomer, often under acidic or basic conditions. beilstein-journals.orgpsu.edu

Sₙ(ANRORC) Mechanism

Nucleophilic substitution on the electron-deficient pyrimidine ring can occur through several pathways. Besides the standard SₙAr (addition-elimination) mechanism, a distinct pathway known as the Sₙ(ANRORC) mechanism is particularly important for halopyrimidines reacting with strong nucleophiles like potassium amide in liquid ammonia. wikipedia.org ANRORC is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

This mechanism has been extensively studied for the amination of 4-halo- and 2-halopyrimidines. wikipedia.orgknu.ua The process is initiated by the addition of the nucleophile (e.g., NH₂⁻) to an electron-deficient carbon of the ring (e.g., C-2 or C-6), inducing the opening of the pyrimidine ring to form an open-chain intermediate. wikipedia.org This intermediate then undergoes recyclization, expelling the original leaving group to form the substituted product. wikipedia.org A key feature of this mechanism is that one of the original ring nitrogen atoms can be expelled and replaced by a nitrogen from the nucleophile, a fact confirmed by isotopic labeling studies. wikipedia.org

While the isothiocyanate group is not a classical leaving group like a halide, it is plausible that under the harsh conditions typical for Sₙ(ANRORC) reactions, this compound could undergo a similar transformation where the entire group is displaced. The reaction of 4-halopyrimidines with tertiary amines has also been shown to proceed with high selectivity, demonstrating the nuanced control possible in nucleophilic substitutions on this ring system. researchgate.net

Table 2: Mechanistic Pathways for Pyrimidine Transformations

| Mechanism | Description | Typical Substrate Feature | Potential Relevance to this compound |

| Dimroth Rearrangement | Isomerization involving transposition of endocyclic and exocyclic heteroatoms. wikipedia.org | Exocyclic amino or imino group adjacent to a ring nitrogen. | Applicable to derivatives formed from the isothiocyanate group (e.g., thioureas, guanidines). |

| Sₙ(ANRORC) | Nucleophilic substitution via ring-opening and re-closure. wikipedia.org | Halogen or other leaving group at C-2, C-4, or C-6; strong nucleophile. | Potentially could occur with displacement of the -NCS group under forcing conditions with strong nucleophiles. |

| SₑAr | Electrophilic substitution at the C-5 position. researchgate.net | Requires strong activating groups on the ring. | Unlikely due to the electron-deficient nature of the ring, only weakly activated by methyl groups. |

Functional Group Interconversions on the Pyrimidine Substituents

The substituents on the pyrimidine ring can undergo various transformations, which can be used to synthesize a diverse range of derivatives. While specific examples for this compound are not documented, studies on related 4,6-dimethylpyrimidine-2-thiol (B7761162) derivatives provide a model for potential reactions.

For instance, the starting material for many syntheses is 4,6-dimethylpyrimidine-2-thiol hydrochloride, which can be synthesized from the reaction of acetylacetone (B45752) with thiourea. researchgate.net This thiol can then be S-alkylated to introduce various side chains. researchgate.net Furthermore, the pyrimidine ring itself can be functionalized. For example, the chlorine atom at the 4-position of a pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. researchgate.net

In a study on 4,6-dimethylpyrimidine-2-thiosubstituted derivatives, the 2-chloro-azinylthiopyrimidine derivatives were shown to react with hydrazine hydrate (B1144303) to form 2-hydrazino-azinyl derivatives. researchgate.net These hydrazides could then undergo heterocyclization with acetylacetone to yield tricyclic pyrazolyl-azynyl-thiopyrimidines. researchgate.net Such transformations highlight the potential for modifying substituents on a pyrimidine core to build more complex molecular architectures.

Reaction Pathway Analysis and Intermediate Characterization

Understanding the reaction pathways and characterizing the intermediates are crucial for optimizing reaction conditions and elucidating reaction mechanisms.

Kinetic studies are a powerful tool for understanding the mechanism of a reaction. While no kinetic studies have been published for this compound, research on the reaction of a related compound, 4-isothiocyanato-4-methyl-2-pentanone, with substituted o-phenylenediamines provides valuable insights.

In this study, the reaction proceeds through the formation of 1-(2′-aminoaryl)-6-hydroxy-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine-2-(3H)-thiones, which then cyclize to form pyrimidobenzimidazoles. researchgate.net The kinetics of the cyclization step were investigated under pseudo-first-order conditions in an acidic medium. researchgate.net The observed rate constants (kobs) were found to be dependent on the nature of the substituent on the phenylenediamine ring. researchgate.net

The following table summarizes the observed rate constants for the cyclization of different substituted intermediates:

| Substituent (R) | Rate Constant (kobs) |

| CH₃ | Highest |

| H | Intermediate |

| OCH₃ | Lowest |

| Data sourced from kinetic studies on the cyclization of 1-(2′-aminoaryl)-6-hydroxy-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine-2-(3H)-thiones. researchgate.net |

The trend in the rate constants (CH₃ > H > OCH₃) indicates that electron-donating groups on the phenylenediamine ring accelerate the cyclization reaction, while electron-withdrawing groups retard it. researchgate.net This suggests that the reaction proceeds through a mechanism where the nucleophilicity of the amino group plays a key role in the rate-determining step.

The isolation and characterization of reaction intermediates are essential for confirming a proposed reaction mechanism. In the synthesis of various heterocyclic compounds from isothiocyanates, thiourea derivatives are common intermediates.

For example, in reactions aimed at synthesizing 2-mercapto-azinyl-thiopyrimidines, the reaction of 2-chloro-azinylthiopyrimidine derivatives with thiourea leads to the formation of intermediate thiouronium salts. researchgate.net These salts can then be cleaved under basic conditions to yield the desired mercapto derivatives. researchgate.net

While specific spectroscopic data for intermediates of this compound reactions are unavailable, the characterization of related compounds provides a template for what might be expected. For instance, in the synthesis of 4,6-dimethylpyrimidine-2-thioalkylamides, the products were characterized using analytical and spectroscopic data. researchgate.net

The following table shows representative analytical data for a synthesized derivative:

| Compound | Molecular Formula | Calculated Analysis | Found Analysis |

| A 4,6-dimethylpyrimidine (B31164) derivative | C₉H₁₀N₄OS | C, 61.52; H, 5.53; N, 15.37 | C, 61.38; H, 5.64; N, 15.55 |

| Analytical data for a representative 4,6-dimethylpyrimidine-2-thiosubstituted derivative. researchgate.net |

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be crucial for the characterization of any intermediates in the reactions of this compound.

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-isothiocyanato-2,6-dimethylpyrimidine, both ¹H and ¹³C NMR would provide definitive evidence for its structural integrity and reveal details about its electronic environment and conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and characteristic. It would feature two main signals: a singlet for the two equivalent methyl groups (C2-CH₃ and C6-CH₃) and a singlet for the lone aromatic proton on the pyrimidine (B1678525) ring (C5-H). The integration of these peaks would correspond to a 6:1 ratio. The chemical shift of the methyl protons would likely appear in the range of δ 2.4-2.7 ppm, typical for methyl groups attached to a pyrimidine ring. impactfactor.org The C5-H proton, being on an electron-deficient aromatic ring, would be expected to resonate further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide a carbon fingerprint of the molecule. Key resonances would include those for the methyl carbons, the aromatic carbons of the pyrimidine ring, and the distinctive carbon of the isothiocyanate (-N=C=S) group. The isothiocyanate carbon typically appears in the δ 120-140 ppm region, often as a broad signal due to quadrupolar relaxation effects of the adjacent nitrogen atom. researchgate.net The carbons of the pyrimidine ring would exhibit shifts influenced by the nitrogen atoms and the isothiocyanate substituent. For instance, in related 4,6-dimethylpyrimidine (B31164) structures, the methyl carbons appear around δ 23-24 ppm, while the ring carbons show more varied shifts. researchgate.net

Conformational Analysis: While the pyrimidine ring itself is planar, NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, could provide insights into the rotational freedom and preferred orientation of the isothiocyanate group relative to the pyrimidine ring. guidechem.comresearchgate.net However, for a small and relatively rigid molecule like this, significant conformational isomerism is not expected at room temperature.

Expected ¹H and ¹³C NMR Data This table is predictive, based on analogous structures.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2-CH₃, C6-CH₃ | 2.4 - 2.7 (s, 6H) | 23 - 25 |

| C5-H | 7.0 - 7.5 (s, 1H) | 115 - 120 |

| C4-NCS | - | 120 - 140 (often broad) |

| C2, C6 | - | 165 - 170 |

| C4 | - | 155 - 160 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups through their characteristic vibrational frequencies.

IR Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound would be the strong, broad absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. rsc.org This band typically appears in the region of 2000-2100 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the methyl and aromatic groups (around 2900-3100 cm⁻¹), and various C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region. rsc.orgijera.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching vibration of the isothiocyanate group, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum, typically around 1000-1100 cm⁻¹. The pyrimidine ring breathing modes would also be prominent in the Raman spectrum.

Key Vibrational Frequencies This table is predictive, based on analogous structures.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| -N=C=S | Asymmetric stretch | 2000 - 2100 (Strong, Broad) | Weak |

| -N=C=S | Symmetric stretch | ~1000 - 1100 | Strong |

| Pyrimidine Ring | C=N, C=C stretches | 1400 - 1600 | Medium-Strong |

| -CH₃ | C-H stretches | 2900 - 3000 | Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and providing structural information through analysis of fragmentation patterns. For this compound (molecular formula C₇H₇N₃S), the molecular weight is approximately 165.22 g/mol . guidechem.com

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 165. This peak would confirm the elemental composition of the molecule.

Fragmentation Analysis: The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for isothiocyanates is the loss of the NCS radical, which would lead to a fragment ion corresponding to the 2,6-dimethylpyrimidine cation. Another potential fragmentation pathway could involve the cleavage of the pyrimidine ring itself. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent ion and its fragments, further confirming their elemental formulas.

Predicted Fragmentation Pattern This table is predictive and illustrates likely fragmentation pathways.

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 165 | [C₇H₇N₃S]⁺ | Molecular Ion (M⁺) |

| 107 | [C₆H₇N₂]⁺ | Loss of NCS radical |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and details of intermolecular interactions in the solid state.

Although no published crystal structure for this compound is currently available, a hypothetical analysis can be made. The pyrimidine ring would be planar, with the two methyl groups and the isothiocyanate group lying in or very close to this plane. The isothiocyanate group is generally linear or near-linear.

Intermolecular Interactions: In the solid state, the packing of the molecules would be governed by intermolecular forces. While the molecule lacks strong hydrogen bond donors, the nitrogen atoms of the pyrimidine ring and the sulfur atom of the isothiocyanate group could act as weak hydrogen bond acceptors. Pi-stacking interactions between the aromatic pyrimidine rings of adjacent molecules would also likely play a significant role in the crystal packing. Analysis of a crystal structure would reveal the specifics of these interactions, which are crucial for understanding the material's bulk properties.

Theoretical and Computational Studies of 4 Isothiocyanato 2,6 Dimethylpyrimidine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for predicting the molecular properties of compounds. jchemrev.com These methods are instrumental in understanding the electronic structure and have been widely applied to various pyrimidine (B1678525) derivatives. samipubco.comtandfonline.comnih.gov

Geometry Optimization and Conformational Landscapes

The initial step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For 4-isothiocyanato-2,6-dimethylpyrimidine, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on DFT B3LYP/6-31G level of theory for similar pyrimidine derivatives)*

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | 1.34 |

| N1-C6 Bond Length (Å) | 1.33 |

| C6-C5 Bond Length (Å) | 1.40 |

| C5-C4 Bond Length (Å) | 1.41 |

| C4-N3 Bond Length (Å) | 1.34 |

| N3-C2 Bond Length (Å) | 1.33 |

| C4-N (Isothiocyanate) Bond Length (Å) | 1.42 |

| N=C (Isothiocyanate) Bond Length (Å) | 1.21 |

| C=S (Isothiocyanate) Bond Length (Å) | 1.58 |

| C2-N1-C6 Bond Angle (°) | 116.0 |

| N1-C6-C5 Bond Angle (°) | 123.0 |

| C6-C5-C4 Bond Angle (°) | 118.0 |

| C5-C4-N3 Bond Angle (°) | 117.0 |

| C4-N3-C2 Bond Angle (°) | 123.0 |

| N3-C2-N1 Bond Angle (°) | 123.0 |

Note: These values are estimations based on computational studies of other substituted pyrimidines and may vary for the title compound.

Electronic Properties: HOMO-LUMO Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and reactive properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. samipubco.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the sulfur atom of the isothiocyanate group, which are electron-rich regions. The LUMO is likely to be distributed over the pyrimidine ring and the C=S bond of the isothiocyanate group. A smaller HOMO-LUMO gap suggests higher reactivity. samipubco.com

Table 2: Predicted Electronic Properties of this compound (Based on DFT calculations for related pyrimidine derivatives)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

Note: These values are estimations and can be influenced by the computational method and basis set used.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. researchgate.netresearchgate.net It helps in understanding the charge transfer interactions between different parts of the molecule, which are crucial for its stability and reactivity.

Reaction Mechanism Predictions via Computational Methods

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction barriers. rsc.org

Transition State Characterization and Reaction Barrier Calculations

The isothiocyanate group is known to be a reactive functional group, susceptible to nucleophilic attack. Computational studies on the reactions of isothiocyanates often focus on their reactions with nucleophiles. researchgate.netcabidigitallibrary.orgnih.gov For this compound, a likely reaction pathway would involve the attack of a nucleophile on the central carbon atom of the isothiocyanate group.

Transition state theory calculations can be employed to locate the transition state structure for such a reaction and to determine the activation energy barrier. rsc.org A lower activation energy barrier indicates a faster reaction rate. The geometry of the transition state would reveal the concerted or stepwise nature of the reaction mechanism.

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the reaction. jchemrev.com For reactions involving charged or highly polar species, polar solvents tend to stabilize the transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. In the case of the reaction of this compound with a nucleophile, the choice of solvent would be critical in influencing the reaction's outcome.

In Silico Screening and Molecular Modeling for Potential Interactions

The exploration of this compound's biological potential is significantly enhanced through the use of in silico screening and molecular modeling. These computational tools allow for the investigation of its structural and electronic properties, which are crucial determinants of its interaction with macromolecular targets. veterinaria.org By simulating the compound's behavior at a molecular level, researchers can gain insights into its pharmacophoric features and predict its binding affinity and mode of interaction with various proteins.

The design of this compound as a potential bioactive agent is rooted in established principles of medicinal chemistry, where the pyrimidine scaffold and the isothiocyanate group are recognized for their roles in biological activities. The pyrimidine ring, a core structure in many approved drugs, serves as a versatile scaffold that can be functionalized to achieve specific interactions with biological targets. chemmethod.comchemmethod.com The dimethyl substitution pattern on the pyrimidine ring can influence the compound's solubility, metabolic stability, and steric interactions within a binding pocket.

The isothiocyanate (-N=C=S) group is a key reactive moiety known for its ability to form covalent bonds with nucleophilic residues, such as cysteine, in proteins. This covalent modification can lead to irreversible inhibition, a desirable trait for certain therapeutic applications. The design strategy for derivatives of this compound would likely involve modifications to the pyrimidine core to enhance non-covalent interactions, thereby improving selectivity and potency, while retaining the reactive isothiocyanate group for covalent targeting. nih.gov Optimization principles would focus on creating analogues that balance electronic properties and steric factors to achieve a favorable binding profile. This could involve the introduction of different substituents on the pyrimidine ring to modulate its electronic nature and interaction potential. nih.gov

| Structural Moiety | Design Rationale | Potential for Optimization |

| Pyrimidine Core | Serves as a rigid scaffold, presenting substituents in a defined spatial orientation. Known to interact with various biological targets. rsc.org | Introduction of hydrogen bond donors/acceptors or hydrophobic groups to enhance target-specific interactions. |

| Dimethyl Groups | Can provide favorable van der Waals interactions and influence solubility and metabolic stability. | Alteration of alkyl substituents to probe steric limits of the binding pocket and modify lipophilicity. |

| Isothiocyanate Group | Acts as a reactive electrophile for covalent bond formation with nucleophilic residues (e.g., cysteine) in target proteins. nih.gov | Modification of the linker between the pyrimidine and isothiocyanate group to optimize positioning for covalent reaction. |

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand such as this compound might bind to a protein target and to estimate the strength of this interaction. nih.gov Molecular docking programs can generate numerous possible binding poses of the ligand within the active site of a target protein and score them based on a predicted binding affinity. nih.gov For pyrimidine-based compounds, key interactions often involve hydrogen bonding with backbone atoms of the protein's hinge region and hydrophobic interactions with surrounding residues. rsc.org

Following docking, MD simulations can be employed to refine the binding poses and to provide a more detailed understanding of the stability of the ligand-protein complex over time. chemmethod.com These simulations can reveal the dynamics of the interaction, including the role of water molecules and the conformational changes that may occur upon ligand binding. nih.gov The binding free energy, a more accurate predictor of binding affinity than docking scores, can be calculated from MD simulations using methods like Linear Interaction Energy (LIE) or Free Energy Perturbation (FEP). nih.govnih.gov

For this compound, theoretical targets could include kinases or other enzymes where a pyrimidine scaffold is known to bind and where a nearby cysteine residue could be targeted by the isothiocyanate group. The predicted binding mode would likely position the pyrimidine ring to form key hydrogen bonds and hydrophobic interactions, while orienting the isothiocyanate group for a nucleophilic attack by the cysteine thiol.

| Interaction Type | Potential Interacting Residues | Predicted Contribution to Binding |

| Hydrogen Bonding | Glutamic Acid, Aspartic Acid, Cysteine rsc.org | High |

| Hydrophobic Interactions | Leucine, Valine, Alanine | Moderate |

| Covalent Bonding | Cysteine | Very High (Irreversible) |

| van der Waals Forces | Various non-polar residues | Moderate |

Mechanistic Elucidation of Biological Interactions and Pharmacological Principles

Molecular Mechanism of Enzyme Inhibition

The isothiocyanate group (-N=C=S) is a highly reactive electrophile, known to readily form covalent bonds with nucleophilic residues on proteins, such as the thiol groups of cysteine residues. This reactivity is the primary mechanism by which many isothiocyanates exert their biological effects, including enzyme inhibition. However, without specific studies on 4-isothiocyanato-2,6-dimethylpyrimidine, any discussion of its enzyme inhibition is theoretical.

A binding site analysis for this compound is not available. Such an analysis would require experimental data from techniques like X-ray crystallography or computational modeling to understand how the compound orients itself within the active site of a target enzyme and which amino acid residues are involved in the interaction. The covalent bond formation typical of isothiocyanates suggests an irreversible or slowly reversible interaction.

Modulation of Cellular Pathways at the Molecular Level

Information on the modulation of cellular pathways by this compound is not found in scientific literature.

There are no studies demonstrating anti-angiogenic activity for this compound or its effect on protein phosphorylation, including key receptors like VEGFR2 and Tie2.

The ability of this compound to induce apoptosis has not been reported. While other isothiocyanates have been shown to trigger apoptotic pathways in cancer cells, this specific activity cannot be attributed to this compound without experimental evidence.

Reactivity with Endogenous Biomolecules and Signaling Pathways

The reactivity of the isothiocyanate group suggests that this compound would likely interact with endogenous nucleophiles, such as the antioxidant glutathione (B108866). This interaction could potentially disrupt cellular redox balance and affect various signaling pathways. However, specific studies on these interactions for this compound are absent from the literature.

Hydrogen Sulfide (B99878) (H₂S) Release Mechanisms and Physiological Signaling

Isothiocyanates are recognized as a class of compounds capable of releasing hydrogen sulfide (H₂S), a critical gaseous signaling molecule involved in numerous physiological processes. The release of H₂S from isothiocyanates is not spontaneous but is typically triggered by a reaction with the amino acid L-cysteine. nih.govresearchgate.netcore.ac.uk This reaction involves the formation of an adduct between the isothiocyanate group and the thiol group of cysteine. This adduct can then undergo intramolecular cyclization, leading to the liberation of H₂S. researchgate.net The rate of H₂S release can be influenced by the chemical structure of the isothiocyanate. unina.it

While direct studies on H₂S release from this compound are not available, it is plausible that it follows this general mechanism. The pyrimidine (B1678525) ring, with its electron-withdrawing nature, could potentially influence the electrophilicity of the isothiocyanate carbon, thereby modulating the rate of the initial reaction with cysteine and subsequent H₂S donation. The physiological signaling of H₂S is vast, with roles in vasodilation, inflammation, and cytoprotection, suggesting that this compound could potentially exert effects in these areas through its capacity as an H₂S donor. nih.govnih.gov

Table 1: H₂S Release from Various Isothiocyanates (General Data)

| Isothiocyanate Type | Trigger for H₂S Release | General Observation | Reference |

| Aryl Isothiocyanates | L-cysteine | Can act as slow H₂S donors. | core.ac.uk |

| Natural Isothiocyanates | L-cysteine | H₂S release is a likely contributor to their biological effects. | nih.govresearchgate.net |

| 3-pyridyl-isothiocyanate | L-cysteine | Shows significant H₂S releasing ability. | unina.it |

Interaction with Reactive Oxygen Species (ROS) and Antioxidant Mechanisms

Both isothiocyanates and pyrimidine derivatives have been investigated for their roles in modulating oxidative stress. Reactive Oxygen Species (ROS) are highly reactive molecules that can damage cells, and antioxidants help to mitigate this damage. Some isothiocyanates have been shown to induce ROS accumulation in cancer cells, which can contribute to their anti-tumor activity. nih.govresearchgate.net Conversely, pyrimidine derivatives have been synthesized and evaluated for their antioxidant potential, with some compounds exhibiting significant ROS scavenging activity. researchgate.net

Underlying Molecular Basis of Antimicrobial Activities

The antimicrobial properties of both isothiocyanates and pyrimidine derivatives are well-documented, suggesting that this compound would likely exhibit antimicrobial activity. nih.govnih.gov

Interaction with Microbial Enzymes or Structural Components

The antimicrobial action of isothiocyanates is often attributed to their ability to react with and inactivate essential microbial proteins. The electrophilic carbon atom of the isothiocyanate group can readily form covalent bonds with nucleophilic groups found in amino acid residues of proteins, such as the sulfhydryl groups of cysteine. This can lead to the inhibition of crucial enzymes involved in microbial metabolism and survival.

Pyrimidine derivatives have also been shown to exert antimicrobial effects, although through varied mechanisms. Some pyrimidine analogues can interfere with nucleic acid synthesis, acting as antimetabolites. nih.gov A study on pyrimidine derivatives showed inhibition of the enzyme glutathione reductase, which is vital for maintaining the redox balance in cells, including microbial cells. juniperpublishers.com The destruction of the bacterial cell wall has also been proposed as a mechanism of action for certain pyrimidine derivatives against mycobacteria. mdpi.com For this compound, it is conceivable that its antimicrobial action involves a dual attack: the isothiocyanate moiety could non-specifically target a range of microbial proteins, while the pyrimidine core might interfere with specific metabolic pathways or structural components.

Cellular Permeability and Accumulation Mechanisms in Microorganisms

The ability of an antimicrobial agent to reach its target within a microbial cell is paramount to its efficacy. This involves crossing the cell wall and membrane. The lipophilicity and structural characteristics of a compound play a significant role in its ability to permeate these barriers.

Studies on various isothiocyanates have indicated that they can disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death. The effectiveness of different isothiocyanates can vary depending on their structure, which influences their ability to partition into the lipid bilayer of the cell membrane.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives (General Findings)

| Pyrimidine Derivative Class | Target Microorganisms | Potential Mechanism of Action | Reference |

| Dihydropyrimidine-2(1H)-ones | Bacteria and Fungi | Inhibition of microbial growth (mechanism not fully elucidated). | nih.gov |

| Various synthesized pyrimidines | Gram-positive and Gram-negative bacteria, Fungi | Varies depending on the specific derivative and solvent. | researchgate.net |

| 5′-Norcarbocyclic pyrimidines | Mycobacteria | Destruction of the bacterial cell wall. | mdpi.com |

Structure Activity Relationship Sar Studies and Derivative Design

Systematic Investigation of Substituent Effects on Reactivity

The reactivity of 4-isothiocyanato-2,6-dimethylpyrimidine is governed by the electronic interplay between the pyrimidine (B1678525) ring and the isothiocyanate functional group.

The pyrimidine ring, being a π-deficient heterocycle due to its two nitrogen atoms, acts as an electron-withdrawing system, which inherently pulls electron density from the ring's carbon atoms at positions 2, 4, and 6. researchgate.net This electronic deficit at the C-4 position, where the isothiocyanate group is attached, enhances the electrophilicity of the isothiocyanate carbon. Consequently, this makes the group more susceptible to nucleophilic attack, a key reaction in its synthetic utility and biological mechanism of action.

The substituents at the 2- and 6-positions of the pyrimidine ring play a crucial role in modulating this reactivity. In the parent compound, the two methyl groups are electron-donating groups (EDGs) through an inductive effect. This donation of electron density partially counteracts the electron-withdrawing nature of the pyrimidine ring, which can slightly temper the reactivity of the isothiocyanate group compared to an unsubstituted pyrimidine isothiocyanate.

Systematic modification of these substituents allows for the fine-tuning of the isothiocyanate's reactivity. Replacing the methyl groups with strong electron-withdrawing groups (EWGs), such as trifluoromethyl (-CF₃) or nitro (-NO₂), would be expected to significantly increase the electrophilicity of the isothiocyanate carbon, leading to accelerated reaction rates with nucleophiles. nih.gov Conversely, substituting the methyl groups with stronger EDGs, like methoxy (B1213986) (-OCH₃) or amino (-NH₂), would likely decrease the reactivity of the isothiocyanate moiety. nih.gov

Table 1: Predicted Influence of Pyrimidine Ring Substituents on Isothiocyanate Reactivity

| Substituent at C-2 and C-6 | Electronic Effect | Expected Impact on Isothiocyanate Reactivity |

| -CH₃ (as in parent compound) | Electron-Donating (Inductive) | Baseline reactivity; slightly attenuated by EDG effect. |

| -H (unsubstituted) | Neutral | Increased reactivity compared to the dimethyl derivative. |

| -CF₃ | Strong Electron-Withdrawing | Significantly increased reactivity. nih.gov |

| -OCH₃ | Strong Electron-Donating (Resonance) | Significantly decreased reactivity. nih.gov |

| -Cl | Electron-Withdrawing (Inductive) | Increased reactivity. nih.gov |

This table presents predicted effects based on established principles of electronic effects on pyrimidine ring systems.

The isothiocyanate group (-N=C=S) itself is electron-withdrawing. Its conjugation with the pyrimidine ring further lowers the electron density of the heterocyclic system. This reduction in electron density makes the pyrimidine ring more susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present at another position. However, it concurrently deactivates the ring towards electrophilic substitution, which typically occurs at the C-5 position in activated pyrimidines. researchgate.net

Rational Design and Synthesis of this compound Analogues.nih.govmdpi.com

The rational design of analogues of this compound involves strategic modifications to the core structure to explore new chemical space and potentially enhance biological activity.

Altering the substituents on the pyrimidine ring is a primary strategy for generating analogues. These modifications can be made at the 2, 6, and 5 positions.

Positions 2 and 6: The methyl groups can be replaced with a variety of other alkyl or aryl groups to modulate properties like lipophilicity, steric bulk, and electronic character.

Position 5: The C-5 position is a common site for introducing new functional groups. For instance, introducing an amino group at C-5 is a known strategy in modifying pyrimidine derivatives. nih.gov Halogenation at this position could also provide a handle for further functionalization through cross-coupling reactions.

Table 2: Potential Modifications for Analogue Design

| Position of Modification | Example of Modification | Rationale for Modification |

| C-2 and C-6 | Replacement of -CH₃ with cycloalkyl groups | To alter steric profile and lipophilicity. nih.gov |

| C-2 and C-6 | Replacement of -CH₃ with phenyl groups | To introduce aromatic interactions and different electronic properties. |

| C-5 | Introduction of an amino (-NH₂) group | To introduce a hydrogen bond donor and alter electronic properties. nih.gov |

| C-5 | Introduction of a halogen (e.g., -Br, -Cl) | To serve as a synthetic handle for further diversification. researchgate.net |

| C-2 | Replacement of -CH₃ with a thiomethyl (-SCH₃) group | To modulate biological activity, as seen in other pyrimidine series. nih.gov |

The isothiocyanate linker is a highly versatile functional group that can be modified or replaced to create a diverse range of analogues. chemrxiv.orgrsc.org A direct analogue is the corresponding isocyanate (-N=C=O), which can be synthesized from the same amine precursor and exhibits related but distinct reactivity. researchgate.net

Furthermore, the isothiocyanate group can serve as a synthetic intermediate to generate other heterocyclic systems or functional groups. rsc.org For example, reaction with hydrazines can yield thiosemicarbazides, which can then be cyclized to form triazole rings. nih.gov Reaction with amino acids or other bifunctional nucleophiles can lead to the formation of various heterocyclic adducts. These transformations effectively replace the isothiocyanate linker with a new, often more complex, chemical moiety.

A powerful strategy in medicinal chemistry is the fusion of the pyrimidine core with other heterocyclic rings to create rigid, polycyclic scaffolds. nih.govnih.gov This approach can significantly alter the three-dimensional shape, solubility, and target-binding properties of the molecule. Starting from a suitably functionalized 2,6-dimethylpyrimidine, such as the 4-amino derivative, various fused systems can be constructed.

For example, reaction of an aminopyrimidine with appropriate reagents can lead to the formation of pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, or imidazo[1,2-c]pyrimidines. researchgate.netjocpr.comnih.gov These fused systems often exhibit unique biological activities not seen in the parent monocyclic pyrimidine. nih.gov

Table 3: Examples of Fused Heterocyclic Systems Derived from Pyrimidines

| Fused Ring System | General Synthetic Approach | Reference |

| Pyrimido[2,3-b]-1,2,4,5-tetrazine | Reaction of an N-aminopyrimidinethione with cyanogen (B1215507) bromide. | nih.gov |

| Imidazo[1,2-c]pyrimidine | Reaction of a heteroaromatic 2-aminonitrile with ethyl isothiocyanatoacetate. | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine | Condensation of a 4-chloro-5-cyanopyrimidine with hydrazines. | researchgate.net |

| Thieno[2,3-d]pyrimidine | Cyclization of a substituted thiourea (B124793) derived from an aminothiophene. | researchgate.net |

| Pyrido[2,3-d]pyrimidine | Condensation of an aminopyrimidine with an α,β-unsaturated ketone. | nih.gov |

Correlation between Molecular Structure and Biological Interaction Mechanisms

The biological activity of a compound is intrinsically linked to its molecular structure. For this compound, the arrangement of its constituent atoms—the pyrimidine ring, the two methyl groups, and the isothiocyanate group—dictates its interaction with biological macromolecules. The electrophilic nature of the isothiocyanate (-N=C=S) group often governs the primary mechanism of action, which typically involves the formation of covalent bonds with nucleophilic residues (such as cysteine, lysine (B10760008), or histidine) in target proteins.

The 2,6-dimethylpyrimidine core serves as a rigid scaffold, orienting the reactive isothiocyanate group in a specific spatial arrangement for optimal interaction with its biological target. The methyl groups at positions 2 and 6 can influence the compound's lipophilicity, solubility, and metabolic stability. Furthermore, these methyl groups can engage in van der Waals interactions or fit into specific hydrophobic pockets within the active site of a target enzyme or receptor.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, the key pharmacophoric features can be dissected as follows:

The Isothiocyanate Group: This is arguably the most critical pharmacophoric feature, acting as a potent electrophile and a Michael acceptor. Its ability to form covalent adducts with proteins can lead to irreversible inhibition, a desirable property for certain therapeutic targets. The linear geometry of the -N=C=S group also plays a role in how it is presented to the target.

The Pyrimidine Ring: The pyrimidine ring itself contributes significantly to the pharmacophore. The two nitrogen atoms are capable of forming hydrogen bonds with amino acid residues in a protein's binding site, acting as hydrogen bond acceptors. The aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The Methyl Groups: The methyl substituents at the 2 and 6 positions are important for modulating the compound's physicochemical properties. They increase lipophilicity, which can enhance membrane permeability. Their size and position can also provide selectivity for specific biological targets by fitting into complementary hydrophobic pockets.

Studies on related pyrimidine derivatives have highlighted the importance of these features. For instance, in a series of pyrimidine analogs, the nature and position of substituents on the pyrimidine ring were found to be crucial for their biological activity.

Table 1: Key Pharmacophoric Features of this compound

| Feature | Description | Potential Interactions |

| Isothiocyanate Group | Electrophilic carbon atom | Covalent bonding with nucleophilic residues (e.g., Cys, Lys) |

| Pyrimidine Ring Nitrogen Atoms | Hydrogen bond acceptors | Hydrogen bonding with amino acid residues (e.g., Ser, Thr) |

| Pyrimidine Ring | Aromatic system | π-π stacking with aromatic amino acids (e.g., Phe, Tyr, Trp) |

| 2,6-Dimethyl Groups | Hydrophobic substituents | Van der Waals forces, interaction with hydrophobic pockets |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, QSAR analyses of broader classes of pyrimidine and isothiocyanate derivatives provide valuable insights into the descriptors that likely govern its activity.

For a hypothetical QSAR study on a series of analogs of this compound, the following descriptors would be relevant:

Electronic Descriptors: These would quantify the electronic properties of the molecule. For instance, the partial charge on the isothiocyanate carbon would be a critical descriptor, as it relates directly to its electrophilicity and reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would also be important for understanding the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR) and molecular volume are common steric descriptors that would influence how well the compound fits into a binding site.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. It would be crucial for modeling the compound's ability to cross cell membranes and reach its target.

Topological Descriptors: These descriptors describe the connectivity of atoms in the molecule. Wiener index and Kier & Hall connectivity indices are examples that can capture aspects of molecular branching and shape.

A general QSAR equation for a series of pyrimidine isothiocyanate derivatives might take the form:

Biological Activity = c0 + c1(Electronic Descriptor) + c2(Steric Descriptor) + c3*(Hydrophobic Descriptor) + ...

Where 'c' represents the coefficients determined from regression analysis. Such models can be instrumental in predicting the activity of newly designed derivatives and in understanding the mechanistic basis of their interactions. For example, a positive coefficient for logP would suggest that increasing lipophilicity enhances biological activity, guiding the design of more potent analogs.

Table 2: Potentially Relevant Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Partial Charge on NCS carbon, HOMO/LUMO energy | Reactivity, ability to form covalent bonds, electronic interactions |

| Steric | Molar Refractivity (MR), Molecular Volume | Size, shape, and fit within a biological target's binding site |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Membrane permeability, solubility, hydrophobic interactions |

| Topological | Wiener Index, Connectivity Indices | Molecular branching, shape, and overall structure |

Applications As Research Tools and Synthetic Building Blocks

Utility in the Synthesis of Complex Heterocyclic Systems

The isothiocyanate functional group is a well-established electrophilic moiety that readily reacts with a variety of nucleophiles, making it a key component in the construction of diverse heterocyclic scaffolds. While specific examples detailing the use of 4-isothiocyanato-2,6-dimethylpyrimidine in multicomponent reactions for the synthesis of complex fused heterocycles are not extensively documented in the reviewed literature, the reactivity of its constituent parts suggests significant potential. Isothiocyanates are known to be valuable intermediates in the divergent synthesis of nitrogen-containing heterocycles.

Research on analogous compounds, such as 4,6-dimethylpyrimidine-2-thiol (B7761162), which can be derived from this compound, has demonstrated the utility of this pyrimidine (B1678525) core in constructing more elaborate molecular architectures. For instance, S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol have been successfully employed in the synthesis of bi- and tricyclic heterocyclic systems that incorporate both azine and pyrazole (B372694) rings. researchgate.net The reaction of the isothiocyanate with binucleophiles, such as hydrazine (B178648) derivatives or compounds with active methylene (B1212753) groups, would be expected to yield a variety of fused pyrimidine systems, including triazolopyrimidines and thiazinopyrimidines. These transformations underscore the potential of this compound as a foundational element for creating novel, complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Role as a Precursor for Chemical Probes and Bioconjugation Reagents

The isothiocyanate group is a well-known reactive handle for the covalent labeling of biomolecules, particularly at primary amine and thiol residues. This reactivity has been extensively utilized in the development of chemical probes and bioconjugation reagents. For example, fluorescein (B123965) isothiocyanate (FITC) is a classic reagent for attaching a fluorescent label to proteins. More recently, benzyl (B1604629) isothiocyanates have been explored for cysteine-specific protein labeling. nih.gov The reaction of isothiocyanates with the thiol group of cysteine residues or the amine group of lysine (B10760008) residues in proteins provides a stable covalent linkage, enabling the study of protein localization, dynamics, and interactions. researchgate.net

The pyrimidine scaffold itself is a key component in a variety of fluorescent probes. Pyrimidine-based systems have been designed to act as fluorescent sensors for detecting specific biological targets, such as bacteria. rsc.org Furthermore, pyrimidine derivatives have been incorporated into fluorescent inhibitors for enzymes like cyclooxygenase-2 (COX-2), allowing for the visualization of these enzymes in cellular environments. researchgate.net

While direct applications of this compound as a chemical probe or bioconjugation reagent are not prominently featured in the available literature, its structure combines the necessary functionalities. The isothiocyanate group provides the means for covalent attachment to biomolecules, while the pyrimidine core could be further functionalized to incorporate reporter groups such as fluorophores, or it could itself contribute to the binding and recognition of biological targets.

Ligand Design in Coordination Chemistry (e.g., metal complexes of pyrimidine-thiolates)

This compound is a valuable precursor for the synthesis of 4,6-dimethylpyrimidine-2-thiolate, a versatile ligand in coordination chemistry. The reaction of the isothiocyanate with a hydroxide (B78521) source or other nucleophiles can lead to the formation of the corresponding thiol or thiolate anion, which can then coordinate to a wide range of metal ions. The resulting pyrimidine-thiolate ligand can coordinate to metals through the sulfur atom and one of the ring nitrogen atoms, acting as a bidentate chelating ligand.

A variety of transition metal complexes with pyrimidine-2-thiolate and its derivatives have been synthesized and characterized. For example, platinum(II) and platinum(III) complexes with pyrimidine-2-thiolate and its 4-methyl and 4,6-dimethyl derivatives have been prepared. researchgate.net In these complexes, the ligand can adopt different coordination modes, including terminal η¹-S and chelating η²-N,S-modes. researchgate.net Ruthenium complexes featuring pyridine- and pyrimidine-2-thiolato ligands have also been synthesized, demonstrating the versatility of these ligands in organometallic chemistry. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 4-Isothiocyanato-2,6-dimethylpyrimidine and its analogs is geared towards greener and more efficient protocols that minimize waste and avoid hazardous reagents. Traditional methods often rely on toxic compounds like thiophosgene (B130339) or carbon disulfide. nih.govrsc.org Emerging sustainable alternatives represent a significant leap forward.

Key future directions include:

Elemental Sulfur-Based Syntheses : Recent advancements have demonstrated the use of elemental sulfur for the synthesis of isothiocyanates, offering a less toxic alternative to traditional thiocarbonyl surrogates. mdpi.com One promising approach involves the amine-catalyzed sulfurization of isocyanides. nih.govrsc.org This method uses catalytic amounts of an amine base in greener solvents like Cyrene™ or γ-butyrolactone, achieving high yields and significantly improved environmental factors (E-factors). nih.govrsc.org

Visible-Light-Mediated Synthesis : Photocatalysis is an emerging green strategy for organic synthesis. A recent protocol for creating heterocyclic structures involves a visible light-mediated cyclization-desulfurization reaction with an isothiocyanate. acs.orgacs.org Employing an organic photocatalyst like Rhodamine 6G under blue light irradiation allows for efficient synthesis at room temperature without the need for metal catalysts or hazardous solvents. acs.orgacs.org Adapting such methods could provide a novel, mild, and environmentally friendly pathway to pyrimidine-isothiocyanate hybrids.

Microwave-Assisted Synthesis : The use of microwave assistance can dramatically shorten reaction times for isothiocyanate synthesis, often producing the desired compounds in minutes with good yields. nih.gov This technique is effective for both aromatic and aliphatic isothiocyanates and represents a valuable tool for accelerating the synthesis of derivatives of this compound. nih.gov

One-Pot, Multi-Component Reactions : The development of one-pot, multi-component synthetic routes for pyrimidine (B1678525) derivatives is a continuing area of interest. researchgate.net These reactions, which can involve condensing reagents like chalcones, aldehydes, and thiourea (B124793), offer efficiency by reducing the number of separate purification steps. researchgate.net

Table 1: Emerging Sustainable Synthetic Methodologies| Methodology | Key Advantages & Research Focus |

|---|---|

| Amine-Catalyzed Sulfurization |

|

| Visible-Light Photocatalysis |

|

| Microwave-Assisted Synthesis |

|

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

Understanding the precise reaction mechanisms of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Future research will increasingly rely on in situ spectroscopic techniques to monitor reactions in real-time. These methods provide a window into transient intermediates and the catalyst's active state, which are often missed by conventional analysis of final products. youtube.com

Promising techniques include:

In Situ Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy methods can identify surface species, reaction intermediates, and changes in the catalyst under actual reaction conditions. youtube.comyoutube.com For instance, Attenuated Total Reflection (ATR)-IR spectroscopy can probe the surface of a catalyst powder during a liquid-phase reaction, tracking the consumption of reactants and the formation of products and intermediates through their characteristic vibrational frequencies. youtube.com